3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
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Overview
Description
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile is an organic compound with the molecular formula C13H17N3O. It features a pyridine ring substituted with a nitrile group and an azetidine moiety linked via an ether bond. The tert-butyl group attached to the azetidine ring provides steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Coupling with Pyridine Derivative: The final step involves coupling the azetidine derivative with a pyridine-4-carbonitrile precursor using etherification reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Methylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Similar structure but with a methyl group instead of a tert-butyl group.
3-[(1-Ethylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Features an ethyl group in place of the tert-butyl group.
3-[(1-Propylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Contains a propyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile provides unique steric and electronic properties, influencing its reactivity, stability, and interactions with biological targets. This makes it distinct from similar compounds with smaller alkyl groups.
Properties
IUPAC Name |
3-(1-tert-butylazetidin-3-yl)oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-7-15-5-4-10(12)6-14/h4-5,7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKPJOUYBRBMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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